molecular formula C24H28FN3O2 B149596 3-N-Methylspiperone CAS No. 87539-19-3

3-N-Methylspiperone

Cat. No. B149596
CAS RN: 87539-19-3
M. Wt: 409.5 g/mol
InChI Key: QHJLPOSPWKZACG-UHFFFAOYSA-N
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Description

3-N-Methylspiperone (NMSP) is a derivative of spiperone and is used to study the dopamine and serotonin neurotransmitter systems . It is a high-affinity D2/3 dopamine and 5-HT2A serotonin receptor antagonist . It has been studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5HT2A receptor densities .


Synthesis Analysis

Carbon-11-labeled 3-N-methylspiperone, a positron-emitting dopamine-receptor antagonist, was synthesized from 11CO2 in 40 minutes, with a radiochemical yield of approximately 20–40% .


Molecular Structure Analysis

The molecular formula of 3-N-Methylspiperone is C24H28FN3O2 . Its average mass is 409.496 Da and its monoisotopic mass is 409.216553 Da .


Chemical Reactions Analysis

3-N-Methylspiperone acts as a D2 dopamine receptor antagonist . It is an analog of spiperone and the isotope 3-N-[11C]methylspiperone ([11C]NMSP) is widely used in dopamine receptor imaging in positron emission tomography (PET) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Methylspiperone include a light yellow solid appearance . It is used in positron tomography as a dopamine agonist and dopamine receptor ligand .

Mechanism of Action

Target of Action

3-N-Methylspiperone, also known as N-Methylspiperone, is a derivative of spiperone . It is primarily used to study the dopamine and serotonin neurotransmitter systems . The compound’s primary targets are the D2/3 dopamine receptors and the 5-HT2A serotonin receptors . These receptors play crucial roles in various neuropsychiatric disorders, such as Parkinson’s disease, schizophrenia, autism, attention deficit hyperactivity disorder, and drug abuse .

Mode of Action

3-N-Methylspiperone acts as an antagonist for the D2/3 dopamine and 5-HT2A serotonin receptors This can alter the balance of neurotransmitters in the brain, potentially mitigating the symptoms of disorders related to these systems .

Biochemical Pathways

The biochemical pathways affected by 3-N-Methylspiperone are those involving the neurotransmitters dopamine and serotonin . By acting as an antagonist at the D2/3 dopamine and 5-HT2A serotonin receptors, 3-N-Methylspiperone can influence the signaling pathways of these neurotransmitters, potentially affecting mood, cognition, and motor control .

Pharmacokinetics

It is known that the compound is labeled with the radioisotope carbon-11 for use in positron emission tomography (pet) studies . This suggests that it can cross the blood-brain barrier and interact with its target receptors in the brain .

Result of Action

The molecular and cellular effects of 3-N-Methylspiperone’s action are primarily its antagonistic effects on the D2/3 dopamine and 5-HT2A serotonin receptors . By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which may have effects on mood, cognition, and motor control .

Action Environment

The action environment of 3-N-Methylspiperone is primarily the central nervous system, where the D2/3 dopamine and 5-HT2A serotonin receptors are located Factors such as the individual’s overall health, co-administration of other drugs, and genetic factors could potentially influence the compound’s effects .

Safety and Hazards

3-N-Methylspiperone hydrochloride may cause irritation .

Future Directions

As a derivative of spiperone, 3-N-Methylspiperone is used to study the dopamine and serotonin neurotransmitter systems . It has potential for use in further studies of human neurotransmitter receptors .

properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLPOSPWKZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236379
Record name 3-N-Methylspiperone
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Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS]
Record name 3-N-Methylspiperone
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Product Name

3-N-Methylspiperone

CAS RN

87539-19-3
Record name N-Methylspiroperidol
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Record name 3-N-Methylspiperone
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Record name 3-N-Methylspiperone
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Record name MESPIPERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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